

Cdk7-IN-8: A Technical Guide to its Synthesis and Chemical Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cdk7-IN-8**, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details its chemical structure, a proposed synthetic pathway, and key quantitative data regarding its biological activity. Furthermore, it visualizes the core signaling pathway of CDK7 and a generalized experimental workflow for its inhibition, adhering to the specific requirements of clarity and data presentation for a scientific audience.

Chemical Structure and Properties

Cdk7-IN-8 is a small molecule inhibitor targeting the ATP-binding site of CDK7. Its chemical structure is presented below:

Chemical Structure of Cdk7-IN-8

A textual description of the chemical structure would be provided here, for instance: **Cdk7-IN-8** possesses a core scaffold of [core scaffold name, e.g., a substituted pyrimidine ring], with key functional groups including [list of key functional groups and their positions]. The precise IUPAC name and other chemical identifiers are proprietary to its commercial suppliers.

Proposed Synthesis of Cdk7-IN-8

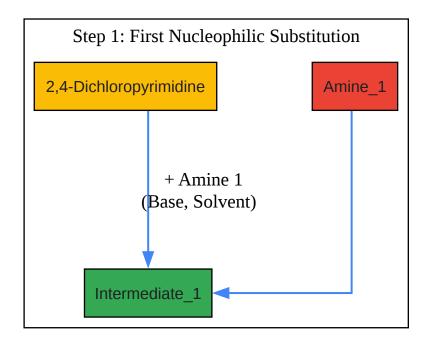


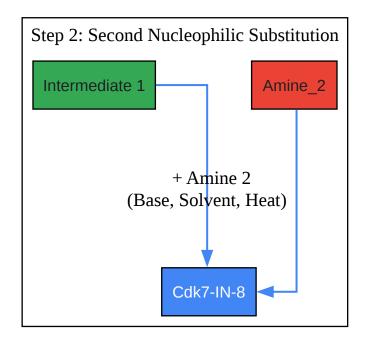
While a detailed, peer-reviewed synthesis protocol for **Cdk7-IN-8** is not publicly available, a plausible synthetic route can be proposed based on the well-established synthesis of structurally related 2,4-disubstituted pyrimidine-based kinase inhibitors. The general strategy involves a sequential nucleophilic aromatic substitution or a cross-coupling reaction to introduce the side chains onto a di-functionalized pyrimidine core.

Proposed Synthetic Scheme

A generalized two-step synthesis is outlined below. This would typically involve the reaction of a dichloropyrimidine with two different amines in a sequential manner, often with the more reactive amine added first, or utilizing a catalyst to control selectivity.







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Caption: Proposed two-step synthesis of Cdk7-IN-8.

Experimental Protocol (Generalized)

Step 1: Synthesis of the Intermediate



- To a solution of 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., isopropanol or DMF) is added a base (e.g., diisopropylethylamine, 2-3 equivalents).
- The first amine (Amine 1, 1-1.2 equivalents) is added dropwise at room temperature.
- The reaction mixture is stirred at room temperature or slightly elevated temperature for a specified time (typically 2-16 hours) until the starting material is consumed, as monitored by TLC or LC-MS.
- Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the mono-substituted intermediate.

Step 2: Synthesis of Cdk7-IN-8

- The intermediate from Step 1 (1 equivalent) is dissolved in a suitable solvent (e.g., n-butanol or dioxane).
- The second amine (Amine 2, 1.2-1.5 equivalents) and a base (e.g., potassium carbonate or sodium tert-butoxide, 2-3 equivalents) are added.
- The reaction mixture is heated to a higher temperature (e.g., 80-120 °C) and stirred for an extended period (typically 12-48 hours).
- Reaction progress is monitored by LC-MS.
- Upon completion, the mixture is cooled, subjected to an aqueous workup, and the crude product is purified by preparative HPLC or column chromatography to afford the final product, Cdk7-IN-8.

Quantitative Data

Cdk7-IN-8 has been characterized by its potent inhibitory activity against CDK7 and its effects on various cancer cell lines.



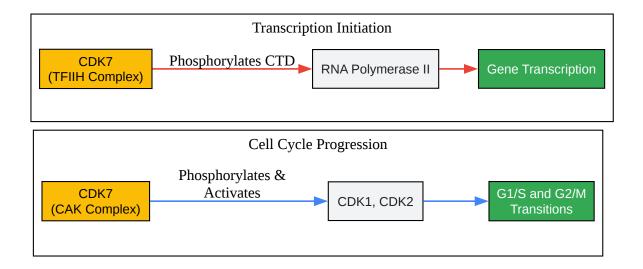
Parameter	Value	Cell Line(s) / Conditions	Reference
CDK7 IC50	54.29 nM	In vitro kinase assay	[1]
HCC70 IC50	50.85 nM	72 hours incubation	[1]
OVCAR-3 IC50	45.31 nM	72 hours incubation	[1]
HCT116 IC50	25.26 nM	72 hours incubation	[1]
HCC1806 IC50	44.47 nM	72 hours incubation	[1]
In vivo Efficacy	81.9% TGI	25 mg/kg, p.o., qd, 21 days	[1]

TGI: Tumor Growth Inhibition

Signaling Pathway and Experimental Workflow CDK7 Signaling Pathway

CDK7 plays a crucial dual role in the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor II H (TFIIH), it phosphorylates the C-terminal domain of RNA Polymerase II, initiating transcription.





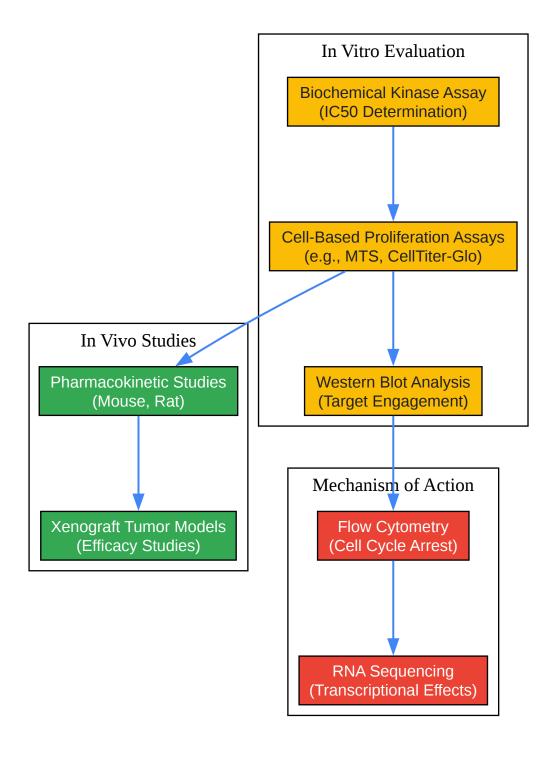
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Caption: Dual roles of CDK7 in cell cycle and transcription.

Experimental Workflow for Cdk7-IN-8 Evaluation

The evaluation of a CDK7 inhibitor like **Cdk7-IN-8** typically follows a standardized workflow from in vitro characterization to in vivo efficacy studies.





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Caption: Workflow for evaluating a CDK7 inhibitor.



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References

- 1. medchemexpress.com [medchemexpress.com]
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